E3 ligase Ligand-Linker Conjugates 6

描述

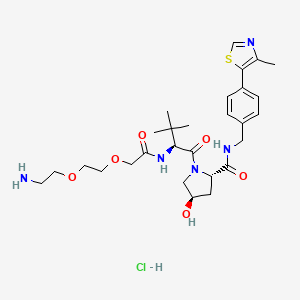

VH032-PEG2-NH2(盐酸盐)是一种合成的E3连接酶配体-连接体缀合物。它结合了基于(S,R,S)-AHPC的冯·希佩尔-林道配体和一个2个单元的聚乙二醇连接体。 该化合物主要用于合成蛋白降解靶向嵌合体(PROTACs),PROTACs旨在降解细胞内的特定蛋白质 .

准备方法

合成路线和反应条件

VH032-PEG2-NH2(盐酸盐)的合成涉及几个步骤:

冯·希佩尔-林道配体的形成: 冯·希佩尔-林道配体通过一系列化学反应合成,包括酰胺键形成和保护-脱保护步骤。

聚乙二醇连接体的连接: 聚乙二醇连接体通过亲核取代反应连接到冯·希佩尔-林道配体上。

工业生产方法

VH032-PEG2-NH2(盐酸盐)的工业生产遵循类似的合成路线,但规模更大。该过程包括优化反应条件以最大限度地提高产率和纯度。 这包括控制温度、pH值和反应时间,以及使用高纯度试剂和溶剂 .

化学反应分析

反应类型

VH032-PEG2-NH2(盐酸盐)会经历各种化学反应,包括:

亲核取代: 聚乙二醇连接体通过亲核取代反应连接到冯·希佩尔-林道配体上。

酰胺键形成: 冯·希佩尔-林道配体的形成涉及酰胺键形成反应.

常用试剂和条件

试剂: 合成VH032-PEG2-NH2(盐酸盐)中常用的试剂包括盐酸、聚乙二醇以及各种胺和羧酸衍生物。

主要产物

科学研究应用

Key Applications

- Targeted Protein Degradation

-

Therapeutic Development

- The conjugates have been utilized in the development of therapeutics targeting specific pathways in diseases such as cancer. For example, conjugates targeting CDK4 and CDK6 have demonstrated significant efficacy in degrading these proteins, which are critical in cell cycle regulation and cancer progression .

-

Biochemical Characterization

- Recent studies have focused on characterizing the biochemical properties of E3 ligase ligand-linker conjugates. Research has shown that variations in linker length can significantly affect the degradation efficiency of targeted proteins, highlighting the importance of optimizing linker design for effective PROTAC development .

- Expanding E3 Ligase Utility

Case Study 1: Cereblon-Mediated Degradation

A study demonstrated that cereblon-mediated PROTACs could effectively degrade ERRα by recruiting E3 ligases to non-traditional binding sites on target proteins. This approach not only improved degradation efficiency but also provided insights into designing new PROTACs for targets lacking known small molecule ligands .

Case Study 2: CDK4/6 Targeting

Research involving this compound showed that conjugating different E3 ligase ligands with palbociclib resulted in enhanced degradation of CDK4/6 proteins. The study emphasized the role of linker structures in achieving preferential degradation profiles, which is crucial for developing targeted therapies against breast cancer .

Comparative Data Table

| E3 Ligase | Target Protein | Linker Type | Degradation Efficiency | Therapeutic Area |

|---|---|---|---|---|

| Cereblon | ERRα | PEG | High | Cancer |

| VHL | CDK4/6 | Alkyl-Chain | Moderate | Cancer |

| KLHDC2 | Various | PEG | Variable | Autoimmunity |

作用机制

VH032-PEG2-NH2(盐酸盐)通过作为冯·希佩尔-林道蛋白的配体发挥作用,冯·希佩尔-林道蛋白是E3泛素连接酶复合体的一部分。该复合体标记特定蛋白质,以便蛋白酶体降解。 聚乙二醇连接体使该化合物能够将靶蛋白募集到冯·希佩尔-林道蛋白上,促进其泛素化和随后的降解 .

相似化合物的比较

类似化合物

(S,R,S)-AHPC-PEG2-NH2: 该化合物与VH032-PEG2-NH2(盐酸盐)相似,但没有盐酸盐。

VH032-PEG2-NH-BOC: 该化合物是VH032-PEG2-NH2的Boc修饰版本,用作合成PROTACs的中间体

独特性

VH032-PEG2-NH2(盐酸盐)的独特性在于它结合了冯·希佩尔-林道配体和聚乙二醇连接体,这使其能够有效地募集靶蛋白进行降解。 其盐酸盐形式提高了其溶解度和稳定性,使其适合各种研究和工业应用 .

生物活性

E3 ligase ligand-linker conjugates, particularly "E3 ligase Ligand-Linker Conjugates 6," represent a significant advancement in the field of targeted protein degradation through the development of proteolysis-targeting chimeras (PROTACs). These compounds harness the cellular ubiquitin-proteasome system to selectively degrade target proteins, offering promising therapeutic avenues for various diseases, including cancer.

E3 ligases play a critical role in the ubiquitination process, which tags proteins for degradation. The mechanism involves the formation of a ternary complex between the target protein, the E3 ligase, and the ligand-linker conjugate. This interaction facilitates the transfer of ubiquitin from an E2 enzyme to the target protein, leading to its subsequent degradation by the proteasome. The efficiency and specificity of this process depend heavily on the choice of E3 ligase and the structural characteristics of the ligand-linker conjugate.

Data Table: Summary of E3 Ligase Ligand-Linker Conjugates

| Conjugate | E3 Ligase | Target Protein | DC50 (nM) | Biological Activity |

|---|---|---|---|---|

| E3 Ligase Ligand-Linker Conjugate 6 | CRBN | Estrogen Receptor | 0.17 | High potency in degrading ER |

| Compound 15a | VHL | CDK4/6 | <10 | Effective degradation observed |

| SNIPER(ER)-87 | IAP | BRD4 | <10 | Reduced tumor growth in vivo |

Case Studies

- CRBN-Based PROTACs : Research has demonstrated that CRBN ligands can effectively induce degradation of estrogen receptors (ERs) with subnanomolar activity. For instance, the compound ERD-308 exhibited a DC50 value of 0.17 nM, outperforming traditional selective ER modulators like Fulvestrant .

- VHL Ligands in CDK Degradation : The application of VHL ligands in conjunction with palbociclib has shown promising results in degrading cyclin-dependent kinases (CDK) with a DC50 value below 10 nM. These studies highlight the importance of linker structures in enhancing degradation efficiency .

- IAP Ligands for Targeting BRD4 : The development of SNIPER(ER)-87, which incorporates IAP ligands, demonstrated significant efficacy in reducing growth in ER-positive human breast tumors in vivo, indicating its potential as a therapeutic agent .

Structural Considerations

The design and optimization of ligand-linker conjugates are critical for their biological activity. Studies have shown that variations in linker length and composition can significantly influence the binding affinity and degradation efficiency of PROTACs. For example, shorter linkers may enhance cellular permeability but could reduce binding efficacy to E3 ligases .

Efficacy Across Different Cell Types

The expression levels of E3 ligases can vary significantly across different cell types, which impacts the effectiveness of PROTACs. Recent findings suggest that utilizing a broader range of E3 ligases may improve selectivity and reduce off-target effects, thereby enhancing therapeutic outcomes .

Resistance Mechanisms

Despite their promise, resistance to PROTACs has been observed, particularly with CRBN and VHL ligands. This resistance is often attributed to mutations in target proteins or alterations in E3 ligase expression levels. Ongoing research aims to identify alternative E3 ligases that may circumvent these challenges and provide more robust therapeutic options .

属性

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N5O6S.ClH/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29;/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35);1H/t21-,22+,25-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAOHFUUVWFWJH-ZBXLSASTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42ClN5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。